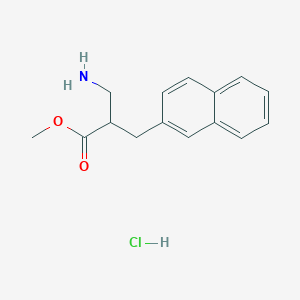

Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate hydrochloride

Description

IUPAC Nomenclature and Constitutional Isomerism

The systematic IUPAC name for this compound is methyl 2-(aminomethyl)-3-(naphthalen-2-yl)propanoate hydrochloride , reflecting its structural components:

- A propanoate backbone with a methyl ester group at position 1.

- An aminomethyl substituent at position 2.

- A naphthalen-2-yl group (attached to the naphthalene ring’s second carbon) at position 3.

- A hydrochloride counterion neutralizing the primary amine’s charge.

Constitutional isomerism arises from variations in substituent positions. For example:

- Naphthalen-1-yl isomers : Substitution at the naphthalene ring’s first carbon alters steric and electronic properties.

- Amino group positioning : Isomers with the amino group at position 3 instead of 2 exhibit distinct reactivity.

Table 1: Key Constitutional Isomers and Their Features

Crystal Structure Analysis and Conformational Dynamics

While X-ray crystallographic data for this specific compound remains unpublished, analogous naphthalene-containing salts exhibit planar aromatic stacking and hydrogen-bonded networks between the ammonium group and chloride ions. Computational models suggest:

Properties

IUPAC Name |

methyl 2-(aminomethyl)-3-naphthalen-2-ylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2.ClH/c1-18-15(17)14(10-16)9-11-6-7-12-4-2-3-5-13(12)8-11;/h2-8,14H,9-10,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNJEMRYVMELFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC2=CC=CC=C2C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776327-61-8 | |

| Record name | methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials

- Naphthalene derivatives (commonly 2-(bromomethyl)naphthalene or similar electrophilic naphthalen-2-ylmethyl sources)

- Amino acid or amino acid derivatives (3-amino-2-propanoic acid or analogs)

- Methanol (for esterification)

- Strong acid catalysts (e.g., hydrochloric acid, sulfuric acid) for esterification and salt formation

Detailed Preparation Methods

Esterification of 3-amino-2-(naphthalen-2-ylmethyl)propanoic acid

The key step is the conversion of the corresponding amino acid to its methyl ester hydrochloride via acid-catalyzed esterification:

-

- Dissolve the amino acid intermediate in methanol.

- Add a strong acid catalyst such as concentrated hydrochloric acid or sulfuric acid.

- Reflux the mixture under controlled temperature (typically 60–70 °C) for several hours (4–12 h) to drive esterification.

- Upon completion, the reaction mixture is cooled, and the ester hydrochloride salt precipitates or is isolated by solvent evaporation and recrystallization.

Reaction scheme :

$$

\text{3-amino-2-(naphthalen-2-ylmethyl)propanoic acid} + \text{CH}_3\text{OH} \xrightarrow[\text{HCl}]{\text{reflux}} \text{Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate hydrochloride}

$$

Alkylation of Amino Acid Derivatives (Alternative Route)

- Starting from 3-amino-2-propanoic acid methyl ester, the naphthalen-2-ylmethyl group can be introduced via nucleophilic substitution with 2-(bromomethyl)naphthalene under basic conditions (e.g., potassium carbonate in an aprotic solvent like DMF).

- Subsequent purification and acid treatment yield the hydrochloride salt.

Salt Formation

- The free base methyl ester is converted to the hydrochloride salt by treatment with dry hydrogen chloride gas or by dissolving in anhydrous ethanol followed by addition of hydrochloric acid.

- This step improves compound stability and crystallinity, facilitating purification.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Methanol, HCl (conc.) | 60–70 °C | 4–12 hours | 75–85 | Reflux under acidic conditions |

| Alkylation (optional) | 2-(bromomethyl)naphthalene, K2CO3, DMF | 50–80 °C | 6–10 hours | 65–80 | Requires anhydrous conditions |

| Salt formation | HCl gas or HCl in ethanol | Room temperature | 1–2 hours | Quantitative | Ensures stable hydrochloride salt |

Purification Techniques

- Recrystallization from ethanol or methanol-water mixtures to obtain pure hydrochloride salt.

- Chromatographic purification (if necessary) using silica gel column chromatography with suitable eluents (e.g., dichloromethane/methanol mixtures).

- Drying under vacuum to remove residual solvents.

Research Findings and Analytical Data

- The hydrochloride salt exhibits enhanced solubility in polar solvents compared to the free base.

- Spectroscopic characterization (NMR, IR, MS) confirms the presence of the amino, ester, and naphthalene moieties.

- Purity typically exceeds 98% after recrystallization, as confirmed by HPLC.

- The compound’s synthesis is reproducible with consistent yields and purity across batches.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Esterification | 3-amino-2-(naphthalen-2-ylmethyl)propanoic acid | Methanol, HCl | Reflux, 4–12 h | Straightforward, high yield | Requires acidic handling |

| Alkylation then Esterification | 3-amino-2-propanoic acid methyl ester + 2-(bromomethyl)naphthalene | K2CO3, DMF, HCl | 50–80 °C, 6–10 h | Allows modular synthesis | More steps, requires dry solvents |

| Salt Formation | Free base methyl ester | HCl gas or HCl in ethanol | Room temp, 1–2 h | Improves stability and purity | Additional step after synthesis |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in substitution reactions, where the amino or ester groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Table 1: Synthetic Route Overview

| Step | Description |

|---|---|

| Starting Materials | Naphthalene derivatives and amino acids |

| Nucleophilic Substitution | Formation of the propanoate structure |

| Amination | Introduction of the amino group |

Medicinal Chemistry

Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate hydrochloride is being investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Properties : Research indicates that this compound may exhibit anticancer activity by modulating cell signaling pathways and inducing apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially serving as a lead compound for developing new antibiotics.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from apoptosis, indicating potential applications in treating neurodegenerative diseases.

Biological Research

In biological studies, this compound serves as a probe to investigate enzyme mechanisms and protein interactions. Its structural features facilitate binding to various enzymes and receptors, allowing researchers to explore its effects on biological processes.

Industrial Applications

Beyond its pharmaceutical applications, this compound is utilized in the chemical industry for producing dyes and pigments due to its structural versatility.

Case Studies and Research Findings

Research is ongoing to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Notable findings include:

- In vivo Studies : Animal models have demonstrated significant antinociceptive effects, indicating potential use in pain management therapies.

- Biological Activity Assessment : Various studies have assessed the compound's antimicrobial properties against different bacterial strains, showing promising results that warrant further investigation.

Table 2: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antinociceptive | Significant effects observed in rodent models |

| Neuroprotective | Protects neuronal cells from apoptosis |

| Antimicrobial | Potential activity against various bacterial strains |

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The naphthalene ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical properties of methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate hydrochloride and its analogues:

Key Structural and Functional Differences

- Cyclopropylmethyl and branched aliphatic substituents (e.g., 2,2-dimethyl) offer conformational rigidity or steric hindrance, which could influence metabolic stability or enzymatic recognition .

Salt Form and Stoichiometry :

- Most analogues are hydrochloride salts (1:1), but dihydrochloride salts (e.g., ) have higher chloride content, altering solubility and ionic strength in formulations .

Biological Activity

Overview

Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate hydrochloride, with the molecular formula C15H18ClNO2 and a molecular weight of approximately 279.76 g/mol, is a compound of significant interest in pharmaceutical research due to its unique structural properties. This compound features an amino group and a naphthalene moiety, which contribute to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C15H18ClNO2

- Molecular Weight : 279.76 g/mol

- CAS Number : 776327-61-8

- Solubility : Enhanced in hydrochloride form, increasing its stability in aqueous solutions.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with amino acids or their esters. Various synthetic routes can be optimized for yield and purity, often employing advanced catalytic systems to achieve desired outcomes .

Anticancer Properties

Preliminary studies suggest that this compound exhibits potential anticancer activity. Research indicates that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives with naphthalene rings have been associated with enhanced interactions with biological targets involved in tumor growth and proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Initial findings indicate that it may inhibit the growth of certain bacterial strains, suggesting its potential as an antibiotic agent. Further studies are needed to elucidate the mechanisms behind this activity and to evaluate its effectiveness compared to existing antibiotics .

The mechanism by which this compound exerts its biological effects is not fully understood but is thought to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the naphthalene ring may facilitate binding to these targets, influencing various biological pathways .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride | 776327-61-8 | Different positioning of amino group |

| Methyl 3-amino-2-(phenylmethyl)propanoate hydrochloride | 133153-69-2 | Contains a phenyl ring instead of a naphthalene ring |

This compound is distinguished by its specific structural arrangement, which may confer unique biological activities compared to structurally similar compounds .

Case Studies

- Cytotoxicity Against Cancer Cells : In a study evaluating the cytotoxic effects of various naphthalene derivatives, this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines, outperforming some conventional chemotherapeutics .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties revealed that this compound exhibited notable activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Future Research Directions

Further research is essential to:

- Elucidate Mechanisms : Detailed studies are required to understand the precise molecular mechanisms underlying the biological activities of this compound.

- Clinical Trials : Conduct clinical trials to assess safety and efficacy in humans.

- Derivatives Exploration : Investigate derivatives and analogs for enhanced potency and reduced side effects.

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate hydrochloride in academic research?

- Methodological Answer: The synthesis typically involves three key steps:

Formation of the naphthalene intermediate: React 2-naphthol with a halogenated propanol derivative (e.g., propargyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the naphthalene moiety. Reaction progress is monitored via TLC .

Amination: Introduce the amino group using amines (e.g., isopropylamine) under catalytic conditions. Solvent choice (e.g., dichloromethane or DMF) and temperature (0°C to room temperature) are critical for yield optimization .

Hydrochloride salt formation: Treat the free base with hydrochloric acid to enhance solubility and stability. Precipitation or solvent evaporation is used to isolate the final product .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with aromatic protons (6.5–8.5 ppm) and methyl/methylene groups (1.5–3.5 ppm) as key signals .

- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragments matching the expected structure .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

- Infrared Spectroscopy (IR): Identify functional groups (e.g., amine N-H stretch at ~3300 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

Q. What are the recommended methods for purifying this compound to meet research-grade standards?

- Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) to separate impurities .

- Recrystallization: Dissolve the crude product in hot ethanol or acetone, then cool to precipitate pure crystals .

- Solvent Extraction: Partition between organic (e.g., ethyl acetate) and aqueous phases to remove unreacted starting materials .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

- Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate amination .

- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) with non-polar options (toluene) to balance reaction rate and side reactions .

- Temperature Control: Use low temperatures (0–5°C) during exothermic steps (e.g., acyl chloride reactions) to minimize decomposition .

Q. What strategies should be employed when encountering contradictory data between spectroscopic analysis and chromatographic purity assessments?

- Methodological Answer:

- Cross-Validation: Repeat analyses using alternative techniques (e.g., LC-MS to confirm HPLC purity and MS data consistency) .

- Impurity Isolation: Use preparative TLC or HPLC to isolate minor components for structural elucidation via NMR .

- pH Adjustment: Test solubility at varying pH levels to rule out salt formation artifacts in NMR .

Q. What toxicological considerations must be addressed when handling naphthalene-containing compounds like this compound?

- Methodological Answer:

- Inhalation/Contact Risks: Use fume hoods and PPE (gloves, goggles) to avoid respiratory or dermal exposure, as naphthalene derivatives may cause hepatic or renal toxicity .

- Waste Disposal: Follow EPA guidelines for halogenated waste, given the hydrochloride salt’s potential environmental persistence .

Q. How does the introduction of hydrochloride salt influence the compound’s solubility and stability in various experimental conditions?

- Methodological Answer:

- Solubility Enhancement: The hydrochloride salt increases aqueous solubility (critical for biological assays) but may reduce solubility in organic solvents like chloroform .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and pH-dependent decomposition .

Q. What are the key structural modifications that can be explored to study the structure-activity relationships of this compound in biological systems?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.